molecular formula C17H14N2OS B382096 N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide

N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide

Cat. No.: B382096
M. Wt: 294.4g/mol
InChI Key: JNGXZFTYKGXDPW-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Anticancer Activity

N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide and its derivatives have shown significant promise in anticancer research. A study by (Ravinaik et al., 2021) reported the synthesis and evaluation of these compounds for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher anticancer activities than the reference drug etoposide.

Antimicrobial Agents

The synthesis of this compound derivatives as antimicrobial agents has been explored in several studies. (Bikobo et al., 2017) synthesized a series of derivatives and screened them for antimicrobial activity against various bacterial and fungal strains, finding some more potent than reference drugs.

Synthesis and Characterization

The process of synthesizing this compound derivatives has been an area of interest. For example, (Saeed, 2009) describes a microwave-promoted synthesis of these compounds, offering a more efficient and cleaner method than traditional approaches.

Novel Fluorescent Compounds

The potential for this compound derivatives in developing novel fluorescent compounds has been investigated. (Zhang et al., 2017) synthesized a series of derivatives and analyzed their photophysical properties, noting properties like solid-state fluorescence and aggregation-induced emission effect.

Antihyperglycemic Agents

Research into the potential antihyperglycemic properties of this compound derivatives has been conducted. A study by (Nomura et al., 1999) identified a series of these compounds as candidates for diabetes mellitus treatment.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4g/mol

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

InChI

InChI=1S/C17H14N2OS/c1-12-18-16(11-21-12)13-7-9-15(10-8-13)19-17(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20)

InChI Key

JNGXZFTYKGXDPW-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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